Superior Alcohol Dehydrogenase (ADH) Inhibition Potency vs. Unsubstituted Pyrazole
4-Methylpyrazole (the parent compound of the chloride salt) demonstrates a 6-fold higher binding affinity for human liver alcohol dehydrogenase (ADH) compared to unsubstituted pyrazole [1]. The inhibition constant (Ki) for 4-methylpyrazole is 0.09 μM, whereas pyrazole exhibits a Ki of 0.54 μM [1]. This difference is critical because a lower Ki directly correlates with a lower effective dose required to achieve the same degree of enzyme inhibition.
| Evidence Dimension | Inhibition constant (Ki) against human liver alcohol dehydrogenase (ADH) |
|---|---|
| Target Compound Data | 0.09 μM |
| Comparator Or Baseline | Pyrazole: 0.54 μM |
| Quantified Difference | 6-fold lower Ki (higher potency) for 4-methylpyrazole |
| Conditions | In vitro enzymatic assay using human liver ADH with methanol as substrate, pH 7.4, 25 °C |
Why This Matters
A 6-fold potency advantage means significantly lower dosing requirements for antidote formulations, reducing potential off-target effects and improving the therapeutic index in clinical toxicology applications.
- [1] Human liver alcohol dehydrogenase—inhibition of methanol activity by pyrazole, 4-methylpyrazole, 4-hydroxymethylpyrazole and 4-carboxypyrazole. Biochem Pharmacol. 2002;64(11):1603-8. https://doi.org/10.1016/S0006-2952(02)01355-2 View Source
